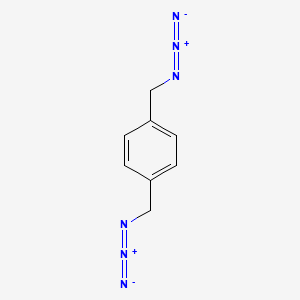

1,4-Bis(azidomethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(azidomethyl)benzene is a chemical compound with the molecular formula C8H10N6 . It is also known as 1,4-Xylyl Diazide . The average mass of this compound is 188.189 Da .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(azidomethyl)benzene consists of a benzene ring with azidomethyl groups attached at the 1 and 4 positions . The exact mass and monoisotopic mass of this compound are both 188.081039 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Bis(azidomethyl)benzene are not detailed in the search results, azides are known to participate in several named reactions, including the Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(azidomethyl)benzene include a molecular weight of 188.19 g/mol . It has a complexity of 227 and a topological polar surface area of 28.7 Ų .Applications De Recherche Scientifique

Cross-Linkers in Material Sciences

Organic azides, such as 1,4-Bis(azidomethyl)benzene, are highly reactive and versatile, making them useful in material sciences . They are often used as cross-linkers due to their propensity to release nitrogen by thermal activation or photolysis . This process produces highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking .

Synthesis of 1,2,3-Triazoles

One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . This reaction is widely used in the synthesis of various heterocycles .

Energetic Materials

The scission reaction of organic azides, which is accompanied by a considerable output of energy, makes them interesting as highly energetic materials .

Polymer-Based Devices

Organic azides are used to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Thermosets

Thermosets, which are polymers that are irreversibly hardened, are also suitable application areas for organic azides .

Synthesis of Various Heterocycles

Organic azides are used in the synthesis of various heterocycles, including five-, six-, and organometallic heterocyclic-membered systems and/or their fused analogs .

Mécanisme D'action

Target of Action

Azides, such as those found in 1,4-bis(azidomethyl)benzene, are often used in photoaffinity labeling (pal) methods . In these methods, diazido probes bearing aromatic and aliphatic azido groups are used to identify the target molecules of various bioactive compounds .

Mode of Action

Azides are known to be highly reactive and versatile chemical handles for performing postsynthetic modifications on a wide range of metal-organic frameworks . This suggests that 1,4-Bis(azidomethyl)benzene may interact with its targets through similar mechanisms.

Action Environment

It is known that environmental factors such as temperature, ph, and the presence of other chemicals can influence the reactivity and stability of azides .

Propriétés

IUPAC Name |

1,4-bis(azidomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYDOXLDDPKKCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 1,4-bis(azidomethyl)benzene facilitate polymer synthesis, and what structural changes occur?

A1: 1,4-bis(azidomethyl)benzene plays a crucial role in polymer synthesis through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". [] This reaction involves the formation of a stable triazole ring by linking an azide group (present in 1,4-bis(azidomethyl)benzene) with an alkyne group present in another molecule. This reaction is highly efficient and specific, leading to the formation of well-defined polymers. []

Q2: What are the advantages of using 1,4-bis(azidomethyl)benzene in polymer chemistry compared to other methods?

A2: 1,4-bis(azidomethyl)benzene offers several advantages in polymer synthesis through CuAAC "click chemistry":

- Orthogonality: This reaction is highly selective, meaning the azide and alkyne groups react specifically with each other, even in the presence of other functional groups. This allows for precise control over polymer structure and composition. []

- Mild Reaction Conditions: CuAAC can be conducted at room temperature or with mild heating, minimizing unwanted side reactions and degradation of sensitive molecules. []

- High Efficiency: The reaction proceeds with high yields, often approaching 100%, making it efficient for large-scale synthesis. []

- Versatility: This method allows for the synthesis of a wide range of polymer architectures, including linear, branched, and cross-linked structures, by simply varying the functionality of the reacting alkynes. [, ]

Q3: Can you describe the antimicrobial properties observed for compounds derived from 1,4-bis(azidomethyl)benzene and their potential mechanism of action?

A3: Research has shown that some 1,4-disubstituted 1,2,3-bistriazoles, synthesized using 1,4-bis(azidomethyl)benzene as a starting material, exhibit promising antimicrobial activity. [] While the exact mechanism of action is still under investigation, these compounds likely interfere with vital processes within bacterial or fungal cells, leading to growth inhibition or cell death.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)